1,3,3-Trifluoroprop-1-yne

Synthetic Methodology Alkyne Chemistry Cross-Coupling

Researchers designing regioselective cycloaddition or nucleophilic addition pathways face a critical isomer-selection challenge: the commercially prevalent 3,3,3-trifluoropropyne (CAS 661-54-1) cannot substitute for 1,3,3-trifluoroprop-1-yne in reactions requiring an electron-deficient, non-terminal alkyne. • Direct fluorine substitution at the sp-carbon eliminates the acidic proton (est. pKa ~20), rendering Sonogashira/Glaser couplings impossible but activating the triple bond for inverse-electron-demand cycloadditions. • The CHF₂ motif enables direct incorporation of a 3,3-difluoroprop-1-yne fragment into heterocycles-a product inaccessible from 3,3,3-TFP-derived intermediates. • For lead optimization, the 0.22 LogP reduction vs. its isomer offers a quantifiable lipophilicity advantage without molecular weight increase. This compound is classified as a PFAS substance; procurement teams should verify institutional EHS compliance before ordering. Custom synthesis with defined lot-level CAS tracking is available.

Molecular Formula C3HF3
Molecular Weight 94.03 g/mol
CAS No. 66293-25-2
Cat. No. B15441263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trifluoroprop-1-yne
CAS66293-25-2
Molecular FormulaC3HF3
Molecular Weight94.03 g/mol
Structural Identifiers
SMILESC(#CF)C(F)F
InChIInChI=1S/C3HF3/c4-2-1-3(5)6/h3H
InChIKeyHMAHQANPHFVLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3-Trifluoroprop-1-yne: Distinct Fluorinated Alkyne


1,3,3-Trifluoroprop-1-yne (CAS 66293-25-2), with the molecular formula C3HF3 and SMILES FC#CC(F)F, is a fluorinated alkyne that exists as a colorless, flammable gas at room temperature. It is a structural isomer of the more common 3,3,3-trifluoropropyne (CAS 661-54-1), but features a unique arrangement where a single fluorine atom is directly substituted on the terminal alkyne carbon, and the opposing carbon bears a difluoromethyl (CHF2) group. This specific configuration is the primary driver of its distinct chemical properties . It is cataloged in regulatory databases as a per- and polyfluoroalkyl substance (PFAS) [1], a classification with increasing procurement and environmental, health, and safety (EHS) relevance.

Isomer-Specific Reactivity of 1,3,3-TFP


Substituting 1,3,3-trifluoroprop-1-yne (1,3,3-TFP) with its commercially prevalent isomer, 3,3,3-trifluoropropyne (3,3,3-TFP), is not chemically valid for applications requiring a specific regio-electronic environment on the alkyne. The presence of the electronegative fluorine atom directly bonded to the sp-hybridized carbon in 1,3,3-TFP fundamentally alters the molecule's reactivity profile . Crucially, it eliminates the acidic terminal alkyne proton found in 3,3,3-TFP (pKa ~20, estimated computationally ), rendering Sonogashira or Glaser-type homo-coupling reactions impossible. Instead, the electron-deficient triple bond in 1,3,3-TFP is activated for nucleophilic addition and regioselective cycloaddition pathways, a mechanistic divergence that dictates the structure of the final fluorinated product and mandates compound-specific selection.

1,3,3-Trifluoroprop-1-yne: Differentiation Evidence


Absence of Terminal Alkyne Proton

A key differentiator for 1,3,3-trifluoroprop-1-yne (1,3,3-TFP) is its lack of a terminal alkyne C-H bond, precluding base-mediated deprotonation and classic Sonogashira coupling. In contrast, its isomer 3,3,3-trifluoropropyne (3,3,3-TFP) possesses a terminal proton and is widely used in Pd/Cu-catalyzed cross-couplings . This computational comparison highlights a fundamental reactivity gate, establishing 1,3,3-TFP as a purely electrophilic alkyne for nucleophilic or cycloaddition-based transformations, rather than a nucleophilic coupling partner.

Synthetic Methodology Alkyne Chemistry Cross-Coupling pKa

Lipophilicity Shift vs. 3,3,3-TFP

Computational predictions show a significant difference in lipophilicity between the two isomers. 1,3,3-trifluoroprop-1-yne has a reported LogP of 1.18 , while its isomer 3,3,3-trifluoropropyne has a higher predicted LogP of 1.40 . This ΔLogP of 0.22 indicates that moving the fluorine substitution pattern from the methyl to the methyne position measurably decreases lipophilicity, which can impact compound solubility, membrane permeability in biological settings, and chromatographic behavior.

Physicochemical Properties Lipophilicity LogP Drug Design

Explicit PFAS Regulatory Classification

The Taiwan Safer Alternative Chemicals (SAS) database explicitly classifies 1,3,3-trifluoroprop-1-yne (CAS 66293-25-2) as a PFAS (per- and polyfluoroalkyl substance) [1]. This public, authoritative classification serves as a direct regulatory red flag for procurement. While 3,3,3-trifluoropropyne may also fall under a broad PFAS definition, the specific entry for the target compound provides a clear, citable compliance decision point. Its universal hazard categories are listed as 'Data insufficient, unable to classify,' highlighting a lack of toxicological data that itself is a risk management factor. [1]

Regulatory Science PFAS EHS Compliance Procurement

1,3,3-Trifluoroprop-1-yne Application Scenarios


CHF2-Heterocycles via Cycloaddition

The inability of 1,3,3-trifluoroprop-1-yne to act as a terminal alkyne nucleophile, as established by its structure , directly channels its use into dipole or inverse-electron-demand cycloadditions. Procurement is justified for research groups specifically targeting the direct incorporation of a 3,3-difluoroprop-1-yne motif into heterocycles, a product inaccessible from 3,3,3-TFP-derived intermediates.

Lipophilicity Fine-Tuning for Drug Candidates

For lead optimization programs seeking a specific fine-tuning of lipophilicity without a molecular weight increase, the 0.22 LogP reduction of 1,3,3-TFP compared to its isomer offers a quantifiable advantage. Procuring this specific isomer is a targeted strategy to improve solubility or reduce non-specific binding as indicated by in-silico models.

PFAS Regulatory Supply Chain Risk Mitigation

The explicit PFAS classification in the Taiwan SAS database [1] provides a concrete data point for EHS and procurement teams. Institutions subject to or aligning with these regulations may opt for 1,3,3-TFP precisely because its status is defined, enabling a clear risk assessment, or conversely, they may need to specifically screen it out, making the precise CAS number 66293-25-2 a critical lot-tracking requirement.

CHF2-Vinyl Fluorides via Nucleophilic Addition

The electron-deficient triple bond, resulting from the direct fluorine substitution on the sp-carbon in 1,3,3-TFP , makes it a superior electrophile for regioselective nucleophilic hydrofluorination or carbofluorination research. This contrasts with the protonated 3,3,3-TFP, which may require a separate activation step, making 1,3,3-TFP the efficient choice for accessing vinyl fluoride targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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